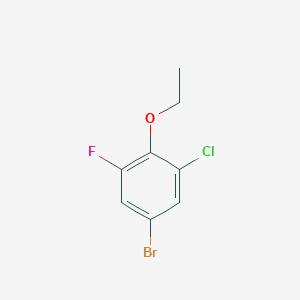

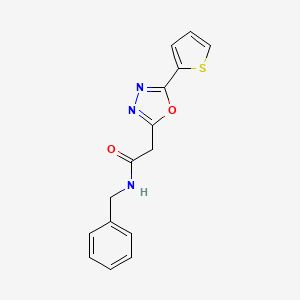

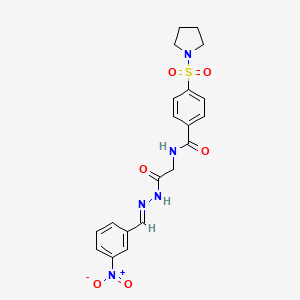

![molecular formula C13H9ClFNO B2685129 4-chloro-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol CAS No. 674284-72-1](/img/structure/B2685129.png)

4-chloro-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-chloro-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol” is a Schiff base ligand . It has a molecular formula of C13H9ClFNO and a molecular weight of 249.67 . This compound is used in the preparation of benzylacetones which promote anti-fungal activity .

Synthesis Analysis

The Schiff base ligand, this compound, was synthesized in a methanolic medium. It was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The yield was 73.91%, with a brown color .Molecular Structure Analysis

The Schiff base ligand and its metal (II) complexes were characterized using various techniques such as Fourier-Transform Infrared, Ultraviolet-visible, and Nuclear Magnetic Resonance Spectroscopy . The deprotonated bidentate Schiff base ligand coordinated to the metal (II) ion via the azomethine nitrogen and phenolic oxygen .Chemical Reactions Analysis

The Schiff base ligand forms complexes with various metal (II) ions, including Mn (II), Co (II), Ni (II), Cu (II), and Zn (II). These complexes have the general formula [M(L)2(H2O)2], where L is the Schiff base ligand and M is the metal ion .Physical And Chemical Properties Analysis

The compound has a brown color and a melting point greater than 350°C . Its molar conductance is 16 Ohm−1·cm2·mol−1 .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthetic Approaches and Characterization : The oxidative polycondensation of related phenolic compounds has been investigated, revealing optimal conditions for high yield and molecular weight of the synthesized oligomers. These compounds have been characterized using techniques like 1H-NMR, FT-IR, UV–Vis, and elemental analysis, highlighting their stability and potential for further applications (Kaya & Gül, 2004).

Applications in Material Science

Thermal Degradation Studies : Investigations into the thermal degradation of oligomer-metal complexes derived from similar compounds have shown enhanced stability against thermo-oxidative decomposition, suggesting applications in materials resistant to high temperatures (Kaya & Gül, 2004).

Biological Activities

Biological Activity and Metal Complex Formation : Research into novel compounds closely related to 4-chloro-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol has explored their ability to form metal complexes and their biological activities. These studies provide insights into the molecular properties suitable for metal ion coordination and the potential antimicrobial activities of these compounds (Palreddy et al., 2015).

Sensor Applications

Solvatochromism and Sensing Applications : Compounds with similar structures have demonstrated solvatochromic properties, making them suitable as probes for investigating solvent mixtures and as switches triggered by changes in the polarity of the medium. Such properties indicate potential applications in sensing technologies (Nandi et al., 2012).

Fluorescence and Chemosensor Development

Fluorescent Chemosensors : The development of chemosensors based on similar compounds has shown high selectivity and sensitivity for detecting metal ions and other analytes, underscoring the potential of these materials in environmental monitoring and diagnostic applications (Roy, 2021).

Molecular Docking and Computational Studies

Docking and Computational Insights : Studies incorporating computational and docking approaches have explored the interaction of related Schiff base compounds with enzymes and proteins, providing a foundation for the design of novel inhibitors with potential therapeutic applications (Kusmariya & Mishra, 2015).

Wirkmechanismus

The Schiff base ligand and its metal (II) complexes were tested for their antibacterial activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi). The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .

Safety and Hazards

Zukünftige Richtungen

Research on Schiff base metal complexes is ongoing, with a focus on their biological activity. The aim is to discover safe and effective therapeutic agents for the treatment of bacterial infections and cancers . The increased antibacterial activity of the metal (II) complexes compared to the free Schiff base ligand suggests potential for further exploration .

Eigenschaften

IUPAC Name |

4-chloro-2-[(2-fluorophenyl)iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO/c14-10-5-6-13(17)9(7-10)8-16-12-4-2-1-3-11(12)15/h1-8,17H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFWXQFFPMLFML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)Cl)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

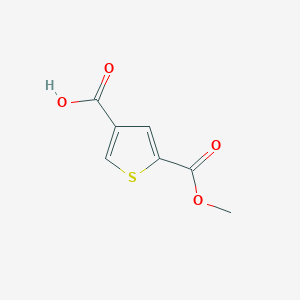

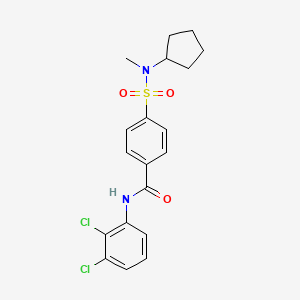

![Ethyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2685055.png)

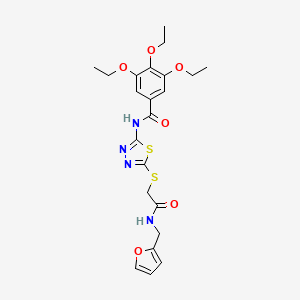

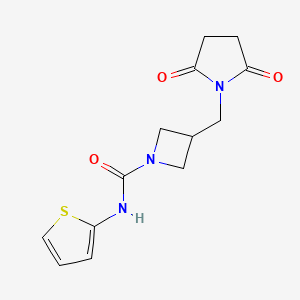

![5-O-(9H-Fluoren-9-ylmethyl) 7a-O-methyl 2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B2685059.png)

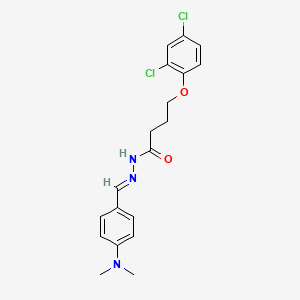

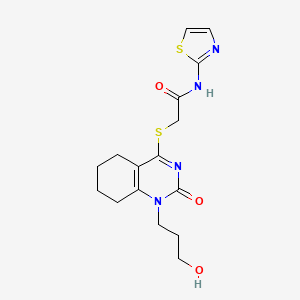

![6-Cyclopropyl-2-[[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2685064.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-chloro-6-fluorophenyl)acrylonitrile](/img/structure/B2685067.png)